5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound has garnered attention in organic chemistry due to its potential applications in medicinal chemistry and materials science. It is classified as an oxadiazole, a group of compounds known for their diverse biological activities and utility in synthesizing pharmaceuticals and agrochemicals .
The compound can be synthesized from 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride through hydrolysis, which involves the reaction with water to yield 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid and hydrogen chloride.
The synthesis of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid can be accomplished through several methods:
In laboratory settings, hydrolysis reactions are generally performed using inert solvents such as dichloromethane or toluene under reflux conditions. The reaction conditions can be optimized based on the desired yield and purity of the final product.
The molecular formula of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is CHNO. The structure features a five-membered ring with two nitrogen atoms at positions 1 and 3 and a carboxylic acid functional group at position 4.
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is involved in various chemical reactions:
The reactivity of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is influenced by its functional groups. The carboxylic acid group is particularly reactive towards nucleophiles under acidic or basic conditions.
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is typically a crystalline solid at room temperature. Its melting point and solubility characteristics may vary depending on purity and specific synthesis methods.
The compound demonstrates typical behavior associated with carboxylic acids:
Relevant data on its solubility and stability under various conditions would need to be obtained from experimental studies.
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid has several applications:
The therapeutic application of oxadiazoles represents a century-long journey from laboratory curiosities to clinical assets. The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century when its bioactive potential began to emerge. A pivotal milestone occurred in the 1960s with the introduction of Oxolamine as a clinically approved cough suppressant—the first oxadiazole-containing drug to reach the market. This breakthrough validated oxadiazoles as viable medicinal chemistry scaffolds and stimulated extensive exploration of their therapeutic potential [2].
Subsequent decades witnessed the strategic incorporation of oxadiazole rings into diverse therapeutic agents, capitalizing on their bioisosteric properties and metabolic resistance. Notable successes include the vasodilator Butalamine, the nonbenzodiazepine anxiolytic Fasiplon, the broad-spectrum antiviral Pleconaril (targeting picornaviruses), the nonsense mutation suppressor Ataluren (for Duchenne muscular dystrophy), and the gastrointestinal modulator Proxazole. A landmark discovery occurred in 2011 with the isolation of phidianidines A and B from the sea slug Phidiana militaris—the first known naturally occurring 1,2,4-oxadiazole alkaloids exhibiting cytotoxic activity and selective receptor agonism. Another naturally occurring oxadiazole, quisqualic acid from Quisqualis indica seeds, demonstrates potent activity at metabotropic glutamate receptors. These discoveries cemented oxadiazoles as not merely synthetic constructs but also evolutionarily optimized pharmacophores [2].
Table 1: Evolution of Clinically Significant Oxadiazole Derivatives
Compound | Therapeutic Class | Oxadiazole Isomer | Key Clinical Indication | Approval Era |
---|---|---|---|---|
Oxolamine | Cough Suppressant | 1,2,4- | Non-productive cough | 1960s |
Butalamine | Vasodilator | 1,2,4- | Peripheral vascular disease | 1970s |
Fasiplon | Anxiolytic | 1,2,4- | Anxiety disorders | 1990s |
Pleconaril | Antiviral | 1,2,4- | Picornavirus infections | 2000s |
Ataluren | Genetic Disorder Therapy | 1,2,4- | Duchenne Muscular Dystrophy | 2010s |
Phidianidine A/B | Natural Product | 1,2,4- | Cytotoxic/Receptor Agonism | 2011 (Isolation) |
Among the four oxadiazole isomers, 1,2,3-oxadiazoles occupy a distinctive yet challenging niche. Their inherent instability stems from the propensity for ring-opening to form reactive α-diazocarbonyl species—a transformation historically limiting their pharmaceutical application. This rearrangement occurs due to the electronic strain induced by adjacent nitrogen and oxygen atoms in the 1,2,3-configuration, creating a thermodynamically unfavorable bonding environment. However, strategic substitution at the 4- and 5-positions significantly enhances stability, opening avenues for pharmaceutical exploration. The 5-methyl-1,2,3-oxadiazole-4-carboxylic acid scaffold exemplifies this stabilization through the electron-donating methyl group and the electron-withdrawing carboxylic acid moiety, creating a balanced electronic distribution that mitigates ring-opening tendencies [2] .
Crystallographic analyses reveal that stable 1,2,3-oxadiazoles maintain near-perpendicular orientation between the heterocycle and adjacent aromatic systems, with typical bond distances of 1.35-1.40 Å for N-N, 1.30-1.35 Å for N-O, and 1.45-1.50 Å for C-O within the ring. This molecular geometry facilitates specific interactions with biological targets. The carboxylic acid substituent at the 4-position serves as a versatile handle for amide bond formation, peptide coupling, or salt bridge generation with target proteins. Meanwhile, the methyl group at the 5-position provides steric stabilization without significant electron-withdrawing effects that might exacerbate ring instability. This precise substitution pattern creates a pharmacophore with optimal hydrogen-bonding capacity (via carboxylic acid), moderate lipophilicity (logP ~0.5-1.0), and sufficient stability for biological evaluation—a rare combination in the 1,2,3-oxadiazole series .
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid (CAS# 19703-92-5) represents a strategically functionalized heterocyclic building block addressing multiple objectives in modern drug design. Its molecular structure (C₄H₄N₂O₃, MW: 128.09 g/mol) incorporates three critical elements: the 1,2,3-oxadiazole core, a carboxylic acid moiety at C4, and a methyl group at C5. This configuration delivers synergistic advantages for lead optimization campaigns [5] [6].
Table 2: Key Physicochemical Properties of 5-Methyl-1,2,3-oxadiazole-4-carboxylic Acid
Property | Value/Specification | Significance in Drug Design |
---|---|---|
Molecular Formula | C₄H₄N₂O₃ | Compact heterocyclic scaffold |
Molecular Weight | 128.09 g/mol | Favorable for fragment-based design |
Hydrogen Bond Donors | 1 (Carboxylic acid OH) | Target binding & solubility |
Hydrogen Bond Acceptors | 4 (Ring N,O + carbonyl O) | Molecular recognition |
SMILES | O=C(C1=NOC(C)=N1)O | Precise structural representation |
logP (Predicted) | ~0.8 | Balanced lipophilicity |
Topological Polar Surface Area | ~87 Ų | Membrane permeability modulator |
Melting Point | Not characterized | Typically stored at <-20°C |
Stability | Sensitive to heating | Requires cold-chain storage |
The carboxylic acid functionality serves as a critical point of diversification, enabling efficient derivatization via amide coupling, esterification, or reduction to aldehydes/alcohols. This facilitates rapid generation of structure-activity relationship (SAR) libraries targeting enzymes or receptors with carboxylate-binding pockets. As a bioisosteric surrogate, the 1,2,3-oxadiazole core mimics carboxylic acid or ester functionalities while offering superior resistance to enzymatic hydrolysis compared to traditional esters—a crucial advantage for enhancing metabolic stability. This bioisosterism arises from the electron-deficient nature of the ring system, which can engage in similar dipole-dipole interactions and hydrogen bonding as carboxylate groups but with altered geometry and charge distribution [2] [6].
The C5 methyl group contributes significantly to the molecule's pharmacokinetic profile. As an electron-donating substituent, it modulates the ring's electron density, enhancing stability against ring-opening reactions that plague unsubstituted 1,2,3-oxadiazoles. This substituent also provides metabolic protection by shielding adjacent positions from oxidative metabolism, while its compact size avoids detrimental steric interactions with target proteins. Additionally, the methyl group offers a site for pro-drug development via deuterium substitution or metabolic oxidation to hydroxymethyl derivatives without altering the core scaffold. These combined properties make 5-methyl-1,2,3-oxadiazole-4-carboxylic acid a versatile synthon for anticancer, antimicrobial, and central nervous system agent development, particularly where traditional carboxylic acids suffer from rapid clearance or instability [2].
Table 3: Synthetic Applications of 5-Methyl-1,2,3-oxadiazole-4-carboxylic Acid in Medicinal Chemistry
Derivatization Strategy | Reaction Conditions | Target Pharmacophores | Therapeutic Applications |
---|---|---|---|
Amide Coupling | EDC/DMAP, DCM, RT | Bioisosteric peptide mimics | Protease inhibitors, receptor agonists |
Esterification | Alkyl halides, K₂CO₃ | Prodrug candidates | Enhanced oral bioavailability |
Curtius Rearrangement | Diphenylphosphoryl azide | Isocyanate intermediates | Urea derivatives, kinase inhibitors |
Schmidt Reaction | Hydrazoic acid | Tetrazolo-fused systems | Energetic materials, antiviral agents |
Decarboxylative Coupling | Copper catalysts, heating | 5-Methyl-1,2,3-oxadiazole | Fragment screening libraries |
Metal Complexation | Pd(II), Pt(II) salts | Anticancer coordination complexes | Chemotherapy agents |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9